molecular formula C19H19N3O2S B1408426 1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 1858256-55-9

1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No. B1408426
M. Wt: 353.4 g/mol
InChI Key: ADWNEGMHAMDVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. Due to its ability to selectively target MAO-B, MPTP has been extensively studied for its potential applications in treating various neurological disorders such as Parkinson's disease.

Scientific Research Applications

Aurora Kinase Inhibition

One significant application of this compound is in the development of Aurora kinase inhibitors. Such inhibitors are crucial in cancer treatment as they target the Aurora A kinase, an enzyme involved in the regulation of cell division. The inhibition of this kinase can effectively halt the proliferation of cancer cells. For instance, a compound similar in structure was studied for its potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Modification Methods

There has been research into novel methods for the preparation and modification of thieno[2,3-d]pyrimidin derivatives. These methods are crucial for the synthesis of various compounds, including those with potential pharmaceutical applications. An example is the method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which has broad implications for the creation of new medicinal compounds (A. A. Santilli, D. H. Kim, S. Wanser, 1971).

Anti-Angiogenic and DNA Cleavage Studies

Some derivatives of this compound have been synthesized and tested for their anti-angiogenic properties, which are crucial in combating tumor growth and metastasis. Additionally, these compounds have been evaluated for their DNA cleavage abilities, which is significant in the study of cancer treatments and genetic research. For instance, specific analogues of piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities (Vinaya Kambappa et al., 2017).

Antioxidant Activity

There is evidence that derivatives of thieno[2,3-d]pyrimidine exhibit significant antioxidant activities. These compounds, particularly those with electron-donating substituents, show notable radical scavenging abilities. This property is important in the context of oxidative stress-related diseases and aging (Y Kotaiah et al., 2012).

Antibacterial Activity

Some piperidine containing pyrimidine derivatives have been synthesized and assessed for their antibacterial properties. This research is crucial in the development of new antibiotics and treatments for bacterial infections (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Conformational Studies and Structural Modifications

Research has also focused on understanding the structural modifications and conformational features of thieno[2,3-d]pyrimidines. This kind of study is essential for understanding how structural changes can affect the biological activity and interaction patterns of these compounds (H. Nagarajaiah, N. Begum, 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

properties

IUPAC Name

1-(5-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-15-17(22-9-7-14(8-10-22)19(23)24)20-11-21-18(15)25-16(12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWNEGMHAMDVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
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1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
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1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
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1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
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1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Reactant of Route 6
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

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